molecular formula C7H14O3 B1351343 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol CAS No. 5754-34-7

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Cat. No. B1351343
CAS RN: 5754-34-7
M. Wt: 146.18 g/mol
InChI Key: YYEZYENJAMOWHW-UHFFFAOYSA-N
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Description

“2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol” is a chemical compound with the molecular formula C7H14O3 . It is also known by other names such as “4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane” and “2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol” among others .


Synthesis Analysis

The synthesis of this compound has been studied in the context of green chemistry. One approach involves the use of solid acid catalysts, which can be recovered and reused, improving productivity .


Molecular Structure Analysis

The molecular structure of this compound includes a dioxolane ring, which is a five-membered ring with two oxygen atoms. The compound also contains two methyl groups attached to one of the carbon atoms in the ring, and an ethanol group attached to another carbon atom in the ring .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the preparation of (prop-2-ynyloxy)ethyl-tethered dioxolanes via O-propargylation . It has also been used as an intermediate in the total synthesis of rugulactone .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 146.18 g/mol . It has a density of 1.031 g/mL at 25 °C . Other properties such as boiling point, vapor pressure, and flash point are not specified in the retrieved sources.

Scientific Research Applications

Consumer Uses

This substance is used in various consumer products such as washing & cleaning products, air care products, biocides (e.g. disinfectants, pest control products), coating products, perfumes and fragrances, polishes and waxes, and cosmetics and personal care products .

Professional Uses

Professional workers use this substance in a wide range of products including coating products, fertilisers, fuels, washing & cleaning products, lubricants and greases, perfumes and fragrances, laboratory chemicals, air care products, plant protection products, and polishes and waxes .

Industrial Uses

In the industrial sector, this substance is used in formulation or re-packing, at industrial sites, and in manufacturing . It is also used for the manufacture of chemicals and furniture .

Scientific Research and Development

This substance is used in the field of scientific research and development . However, the specific applications in this field are not detailed in the source.

Building & Construction Work

In the building and construction industry, this substance finds its application, although the specific uses are not detailed in the source .

Agriculture, Forestry and Fishing

This substance is used in the areas of agriculture, forestry, and fishing . The specific applications in these fields are not detailed in the source.

Printing and Recorded Media Reproduction

This substance is used in the field of printing and recorded media reproduction . However, the specific applications in this field are not detailed in the source.

Health Services

In the health services sector, this substance is used . However, the specific applications in this field are not detailed in the source.

Future Directions

The compound has potential applications in the development of new bio-based solvents. For instance, it can be synthesized from glycerol, a byproduct of biodiesel production, making it a potentially sustainable alternative to traditional solvents .

properties

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEZYENJAMOWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400965
Record name 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

CAS RN

5754-34-7
Record name 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Butane-1,2,4-triol (5.0 g, 47 mmol) was dissolved in MeOH (5 ml). Acetone (20 ml), MgSO4 (ca. 500 mg), and para-toluene sulfonic acid (p-TsOH) (catalytic amount) were added, and the mixture was allowed to stir for 5 days at room temperature. The mixture was filtered and the filtrate concentrated under reduced pressure. Methylene chloride (CH2Cl2) (20 ml) and water (20 ml) were added, the layers were separated, and the organic layer was washed with water (2×20 ml). The organic layer was dried (MgSO4), filtered, and the filtrate concentrated under reduced pressure to afford the product as a clear oil (5.15 g, 75%): 1H NMR (CDCl3) 4.23(dt, 1H, J=6.86 Hz), 4.04(t, 1H, J=6.06 Hz), 3.72(m, 2H), 3.54(t, 1H, J=7.72 Hz), 2.55(broad s, 1H), 1.77(dt, 2H, J=6.67 Hz), 1.34(d, 6H, J=15.68 Hz)ppm; IR (neat) 3420, 2980, 2930, 2870, 1710, 1455, 1370, 1250, 1215, 1155, 1055, 855, 732 cm-1.
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5 g
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75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol a useful building block in organic synthesis, particularly in the context of the provided research?

A1: 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol serves as a valuable chiral building block in organic synthesis due to the presence of the 1,3-dioxolane ring. This ring is a protecting group for the 1,2-diol moiety, commonly found in carbohydrates and other natural products.

Q2: Can you explain the role of Mitsunobu conditions in the reaction with 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol as described in the research on a new intercalating nucleic acid?

A2: In the synthesis of a novel intercalating nucleic acid analogue [], 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is reacted with 4-iodophenol under Mitsunobu conditions. This reaction is significant because it allows for the formation of an ether linkage with inversion of configuration at the alcohol position of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol. The Mitsunobu reaction, known for its ability to activate alcohols in the presence of a phosphine and an azodicarboxylate, facilitates this stereospecific transformation, which is essential for obtaining the desired stereochemistry in the final nucleic acid analogue.

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